2-[(2,3-Dimethoxyphenyl)methylidene]indene-1,3-dione
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Overview
Description
2-[(2,3-Dimethoxyphenyl)methylidene]indene-1,3-dione is a chemical compound that belongs to the class of indene-1,3-dione derivatives. These compounds are known for their versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization . The structure of this compound includes an indene-1,3-dione core with a 2,3-dimethoxyphenyl group attached via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dimethoxyphenyl)methylidene]indene-1,3-dione typically involves the condensation of indene-1,3-dione with 2,3-dimethoxybenzaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent . The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dimethoxyphenyl)methylidene]indene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(2,3-Dimethoxyphenyl)methylidene]indene-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 2-[(2,3-Dimethoxyphenyl)methylidene]indene-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in organic electronic applications. In biological systems, it may interact with cellular enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dimethoxyphenyl)methylidene]indene-1,3-dione
- 2-[(2,5-Dimethoxyphenyl)methylidene]indene-1,3-dione
- 2-[(3,4,5-Trimethoxyphenyl)methylidene]indene-1,3-dione
Uniqueness
2-[(2,3-Dimethoxyphenyl)methylidene]indene-1,3-dione is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its electronic properties and reactivity.
Properties
IUPAC Name |
2-[(2,3-dimethoxyphenyl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-21-15-9-5-6-11(18(15)22-2)10-14-16(19)12-7-3-4-8-13(12)17(14)20/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIXJJUFJNXOHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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